7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a unique combination of a pyridine ring fused with a dioxin moiety. The presence of a trimethylsilyl group and a chlorine atom adds to its chemical versatility, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the dioxin ring followed by the introduction of the pyridine moiety. The trimethylsilyl group is often introduced via silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while minimizing reaction times and waste production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the trimethylsilyl group can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the trimethylsilyl group, resulting in different chemical properties.
8-(Trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine:
Uniqueness
The combination of the chlorine atom and the trimethylsilyl group in 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine provides a unique set of chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its analogs.
Properties
IUPAC Name |
(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2Si/c1-15(2,3)9-7(11)6-12-10-8(9)13-4-5-14-10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAIHABKWUNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C(=NC=C1Cl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158971 | |
Record name | 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-58-6 | |
Record name | 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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